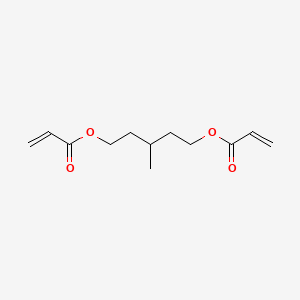

3-Methyl-1,5-pentanediyl diacrylate

Description

Overview of Diacrylate Monomers in Contemporary Polymer Science

Diacrylate monomers are a crucial class of compounds in modern polymer science, serving as fundamental building blocks for a wide array of materials. gellnerindustrial.com These monomers are characterized by the presence of two acrylate (B77674) functional groups, which are highly reactive and capable of undergoing polymerization to form cross-linked polymers and resins. cymitquimica.com The vinyl groups within the acrylate structure are key to their reactivity, enabling them to readily participate in polymerization reactions. gellnerindustrial.com

One of the most significant advantages of acrylate monomers is the ability to tailor their chemical structures to achieve specific properties in the resulting polymer. gellnerindustrial.com Minor modifications, such as the addition of a methyl group, can significantly alter the performance of the polymer. gellnerindustrial.com This versatility allows for the development of polymers with a wide range of characteristics, including varying degrees of rigidity or flexibility, hydrophobicity or hydrophilicity, and resistance to weathering and sunlight. gellnerindustrial.com Consequently, diacrylate monomers are integral to the formulation of coatings, adhesives, sealants, and inks. gellnerindustrial.comcymitquimica.comqynexa.com They are particularly important in creating cross-linked polymers, which exhibit enhanced stability and resistance to fluids, stress, and high temperatures. gellnerindustrial.com

Academic and Industrial Significance of 3-Methyl-1,5-pentanediyl Diacrylate

This compound (MPDDA) is a specialized diacrylate monomer that has garnered both academic and industrial interest. qynexa.com Its chemical structure, featuring a methyl group on the pentanediyl chain, imparts unique properties such as enhanced solubility and reactivity. cymitquimica.com This bifunctional nature allows it to play a significant role in polymerization reactions, leading to polymers with excellent physical and chemical properties. qynexa.com

Industrially, MPDDA is recognized for its utility in producing high-performance materials. qynexa.com It is known for its low viscosity, which is advantageous in applications like coatings, adhesives, and sealants. cymitquimica.com Furthermore, it exhibits good thermal stability and chemical resistance, making it a valuable component in various industrial formulations. cymitquimica.comqynexa.com Commercially, it is used in graphic arts, plastic and metal coatings, adhesives, and electronics. igmresins.com The compound is also a key ingredient in UV and EB radiation curable varnishes and inks, including those for UV inkjet applications. igmresins.com

From an academic standpoint, MPDDA serves as a useful chemical reagent for research and development in polymer chemistry. chemicalbook.comchemicalbook.com Its distinct structure makes it a subject of study for understanding how monomer architecture influences polymer network formation and final material properties.

Research Landscape and Core Objectives of the Review

The research landscape for this compound is primarily focused on its application in materials science, particularly in the development of novel polymers. Studies often investigate its role as a cross-linking agent and its contribution to the mechanical and thermal properties of the resulting materials. A significant area of interest is its use in photopolymerization, where its reactivity and low viscosity are highly beneficial.

The core objective of this review is to provide a comprehensive analysis of this compound, focusing exclusively on its chemical and physical properties, synthesis, and its role in polymerization. This review will systematically present detailed research findings and data related to this specific compound, avoiding broader topics such as dosage, administration, or safety profiles. The aim is to offer a focused and scientifically rigorous resource for researchers and professionals in the field of polymer chemistry.

Properties of this compound

| Property | Value |

| CAS Number | 64194-22-5 |

| Molecular Formula | C12H18O4 |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | (3-methyl-5-prop-2-enoyloxypentyl) prop-2-enoate |

| Appearance | Colorless to pale yellow oily liquid |

| Boiling Point | 89-93 °C at 0.4 Torr |

| Density | 1.009 ± 0.06 g/cm³ |

| Refractive Index | 1.4600 |

| Surface Tension | 32.0 Dynes/cm at 20℃ |

| Glass Transition Temperature (Tg) | 48℃ |

| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility of 541mg/L at 20.28℃ |

Table compiled from sources. cymitquimica.comqynexa.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-5-prop-2-enoyloxypentyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-4-11(13)15-8-6-10(3)7-9-16-12(14)5-2/h4-5,10H,1-2,6-9H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGIEMYBDGDBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C=C)CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40108418 | |

| Record name | 3-Methyl-1,5-pentanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40108418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

64194-22-5 | |

| Record name | 3-Methyl-1,5-pentanediol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64194-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064194225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1,5-pentanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40108418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,5-pentanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Pathways for 3-Methyl-1,5-pentanediyl Diacrylate Synthesis

The principal industrial method for producing this compound is the direct esterification of its corresponding diol, 3-methyl-1,5-pentanediol (B147205), with acrylic acid. This reaction is an equilibrium process, typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. tzgroupusa.com To drive the reaction towards the formation of the diacrylate product, water, which is formed as a byproduct, is continuously removed, often through azeotropic distillation. google.com

The reaction can be represented as:

3-methyl-1,5-pentanediol + 2 Acrylic Acid ⇌ this compound + 2 Water

An alternative, though less common, pathway is transesterification. This method involves reacting a simple alkyl acrylate (B77674), such as methyl acrylate or ethyl acrylate, with 3-methyl-1,5-pentanediol. google.com The reaction is driven by removing the low-boiling alcohol (e.g., methanol) that is displaced. google.com This can be advantageous when trying to avoid the direct use of the more corrosive and polymerization-prone acrylic acid. Catalysts for this process can include lithium chloride/calcium oxide mixtures. google.com

The synthesis of the key precursor, 3-methyl-1,5-pentanediol, is also well-established. It is commonly produced via the hydrogenation of feedstocks like β-methylglutaraldehyde or 2-hydroxy-4-methyltetrahydropyran (B101429) (a derivative of isoprene (B109036) and formaldehyde) in the presence of a hydrogenation catalyst. orgsyn.orggoogle.comgoogle.com For instance, one method involves the hydrogenation of 2-hydroxy-4-methyltetrahydropyran using a catalyst in the presence of a basic compound to suppress by-product formation and produce high-purity 3-methyl-1,5-pentanediol. google.comgoogle.com

Process Optimization and Scale-Up Considerations in Monomer Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations aimed at maximizing efficiency, purity, and safety. researchgate.net

Reaction and Purification: Process optimization focuses on several key parameters. The choice and concentration of the catalyst are crucial for balancing reaction speed with the prevention of side reactions. Reaction temperature is carefully controlled; while higher temperatures increase the reaction rate, they also elevate the risk of unwanted polymerization of the acrylate groups. acs.org To manage this, polymerization inhibitors are essential. 4-Hydroxy TEMPO and hydroquinone (B1673460) monomethyl ether (MeHQ) are commonly used inhibitors added during synthesis and for storage to ensure product stability. acs.orgpetrochemistry.eufigshare.com MeHQ requires the presence of oxygen to be effective. petrochemistry.eu

Following the reaction, purification is critical to achieve the desired monomer quality. Vacuum distillation is a standard method used to remove any remaining water, solvent, unreacted acrylic acid, and the catalyst. google.com Typical conditions for this purification step are temperatures of 130-150°C and pressures below 0.1 bar. google.com

Safety and Equipment: On a large scale, the exothermic nature of the esterification and potential polymerization reactions presents a significant safety challenge. acs.orgpetrochemistry.eu The heat release must be carefully managed through appropriate reactor design and cooling systems to prevent thermal runaway. acs.org Continuous or semi-batch processes can offer better temperature control compared to large batch reactors. researchgate.net Furthermore, the materials of construction for reactors and distillation columns must be resistant to corrosion by the acidic catalysts and acrylic acid.

Exploration of Sustainable Synthetic Routes for Diacrylate Monomers

In response to a growing demand for environmental sustainability, significant research is underway to develop "green" synthetic routes for diacrylate monomers. marketresearchintellect.com These efforts focus on utilizing renewable feedstocks and adopting more efficient and less hazardous chemical processes. rsc.org

Bio-Based Feedstocks: A major focus is the production of the constituent parts of the monomer from biological sources. rsc.org There are two primary approaches:

Drop-in Replacements: This involves synthesizing existing chemicals, like acrylic acid, from renewable resources. Promising routes include the catalytic dehydration of bio-derived lactic acid or the conversion of glycerol (B35011) (a byproduct of biodiesel production) to acrylic acid. digitellinc.comrsc.orgrenewable-carbon.euresearchgate.net This allows for the use of bio-based acrylic acid in the established esterification process with petrochemically derived 3-methyl-1,5-pentanediol.

Novel Bio-Based Monomers: This more innovative approach involves creating entirely new diacrylate monomers from biomass. researchgate.netgoogle.com Platform molecules derived from sugars, such as furfural, or from natural oils and terpenes are being functionalized to create novel diols and subsequently diacrylates. researchgate.netacs.orgresearchgate.net These new monomers can offer unique properties and a significantly improved environmental footprint. researchgate.net

Greener Synthetic Processes: Beyond renewable feedstocks, the synthetic processes themselves are being re-evaluated to align with the principles of green chemistry.

Enzymatic Catalysis: Lipases are being explored as catalysts for esterification. These enzymes can operate under milder reaction conditions (lower temperature and neutral pH), reducing energy consumption and minimizing side reactions and by-product formation. rsc.org

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers numerous advantages. morressier.comrsc.org Flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and improving safety, especially for highly exothermic reactions. rsc.org This can lead to higher yields, reduced waste, and a more energy-efficient process. morressier.com

The development of these sustainable routes is crucial for the future of acrylate monomer production, aiming to reduce reliance on fossil fuels and minimize the environmental impact of these versatile chemicals. dow.com

Polymerization Kinetics and Reaction Mechanisms

Radical Polymerization of 3-Methyl-1,5-pentanediyl Diacrylate

Radical polymerization is the primary method for curing this compound. This chain reaction consists of three main stages: initiation, propagation, and termination. nsf.gov The difunctional nature of this monomer, possessing two acrylate (B77674) groups, leads to the formation of a densely cross-linked three-dimensional network.

The generation of initial radical species is a critical first step and can be achieved through several methods, each with distinct characteristics.

Photoinitiation: This is a common method for curing acrylate-based formulations, where a photoinitiator molecule absorbs light (typically UV or visible) and cleaves to produce reactive radicals. nsf.gov These radicals then initiate the polymerization chain reaction. For compositions containing this compound, various types of photoinitiators are effective, including α-hydroxy ketones, α-amino ketones, phosphine oxides, and benzophenones. The choice of photoinitiator is crucial as it determines the reaction speed and the required wavelength of light. nsf.gov The process can be triggered by different light sources, including ultraviolet (UV), visible, or infrared radiation. tandfonline.com

Thermal Initiation: Polymerization can also be initiated by heat. This can occur through the decomposition of a thermal initiator, such as a peroxide or an azo compound, which breaks down at elevated temperatures to form radicals. Additionally, acrylates can undergo spontaneous thermal polymerization at temperatures above 373 K without any added initiator. This self-initiation is thought to proceed through the formation of diradical species from the monomer molecules themselves.

Electron-Beam (E-beam) Initiation: E-beam curing is a high-energy initiation method that does not require an initiator. A beam of high-energy electrons directly irradiates the monomer, causing the formation of radicals on the monomer molecules, which then start the polymerization process. kpi.ua E-beam initiation is known for its rapid curing rates and the ability to produce polymers with a high gel fraction, indicating a high degree of cross-linking. kpi.ua Unlike photoinitiation where the initiator concentration decreases over time, e-beam provides a constant rate of radical formation. kpi.ua

| Initiation Method | Initiator Required | Energy Source | Key Characteristics |

| Photoinitiation | Yes (e.g., phosphine oxides, α-hydroxy ketones) | UV/Visible/IR Light | Wavelength-dependent; initiator concentration affects rate. |

| Thermal Initiation | Optional (e.g., peroxides) or spontaneous | Heat | Can be spontaneous at high temperatures; initiator decomposition is temperature-dependent. |

| Electron-Beam | No | High-energy electrons | Rapid cure; high cross-linking; constant radical generation. kpi.ua |

Once initiated, the polymer chain grows through the propagation step, where monomer molecules are successively added to the growing radical chain. The termination step stops the growth of individual chains. In the polymerization of difunctional monomers like this compound, these kinetics are significantly different from those of monofunctional monomers.

The polymerization rate is governed by the propagation rate constant (k) and the termination rate constant (k). For multifunctional acrylates, the termination mechanism is complex. From very low double-bond conversions, the termination process is dominated by reaction diffusion, where the mobility of growing polymer radicals is severely restricted due to cross-linking.[

3] Termination then occurs primarily when a propagating radical's active end reacts with another radical it encounters as it grows, rather than by two large polymer chains diffusing through the viscous medium. kpi.uanih.gov This leads to a phenomenon called autoacceleration, where the polymerization rate increases dramatically as the termination rate constant decreases due to restricted mobility. kpi.ua

Studies comparing acrylates to methacrylates show that the k and k values for acrylates are significantly greater, indicating their higher reactivity.[

3] Kinetic studies on various diacrylates have been performed to estimate these constants, which are crucial for modeling the polymerization process.

| Diacrylate Monomer | k (L mol -1 s-1) | k (L mol |

| Ethylene Glycol Diacrylate (EGDA) | ~1.3 x 104 | ~1.5 x 106 |

| Poly(ethylene glycol) 200 Diacrylate | ~1.0 x 104 | ~1.2 x 105 |

| 1,6-Hexanediol (B165255) Diacrylate (HDDA) | ~1.4 x 104 | ~1.5 x 105 |

| (Note: Values are approximate and highly dependent on conversion and experimental conditions. Data derived from studies on similar multifunctional acrylates.) kpi.ua |

The specific molecular structure of this compound plays a significant role in its polymerization behavior. Key structural features include the length and flexibility of the pentanediyl chain and the presence of a methyl group.

Chain Length and Flexibility: Longer, more flexible chains between the acrylate groups, like the C5 chain in this monomer, can lead to higher final conversion. kpi.ua This is because the increased flexibility allows pendant acrylate groups (those attached to the polymer network with one unreacted double bond) to remain mobile for longer, enabling them to participate in further polymerization before the system vitrifies (turns glassy).

Methyl Group: The methyl group on the central carbon of the pentanediyl chain introduces steric hindrance and affects the packing of the polymer chains. This can influence the viscosity of the monomer and the mobility of propagating radicals, thereby affecting the polymerization rate.

Functionality: As a difunctional monomer, it forms a cross-linked network. Studies on multifunctional acrylates have shown that as functionality increases (from di- to tri-acrylates, for instance), the initial viscosity of the monomer system increases, which can lead to a decrease in the kinetic constants for propagation and termination. kpi.ua However, the higher number of reactive sites often leads to faster network formation and a more rapid increase in viscosity during polymerization. lsu.edu

Network Formation and Cross-linking Dynamics

The polymerization of a difunctional monomer results in the formation of a complex, three-dimensional polymer network. The evolution of this network structure is a dynamic process characterized by the gel point and is influenced by several factors that determine the final cross-linking density and structural uniformity.

The gel point is a critical transition during polymerization where the system changes from a viscous liquid to an elastic solid or gel. At this point, a single, macroscopic polymer network has formed throughout the reaction volume. For diacrylates, this transition occurs at a very low double-bond conversion, often below 10%. researchgate.net

The gel point can be determined experimentally using several techniques:

Rheology: A common method is to monitor the storage modulus (G') and loss modulus (G'') of the reacting system. The gel point is often identified as the point where G' becomes equal to G''. researchgate.net Another rheological indicator is the point where the loss tangent (tan δ = G''/G') becomes independent of frequency. researchgate.net

Spectroscopy: Techniques like real-time Fourier-transform infrared (RT-FTIR) spectroscopy can be combined with rheology to correlate the gel point with a specific monomer conversion. researchgate.net

After the gel point, the network continues to evolve. The structure is inherently heterogeneous, consisting of densely cross-linked regions (microgels) formed early in the reaction, connected by less-cross-linked polymer chains. kpi.ua This heterogeneity arises because pendant double bonds on existing polymer chains are more likely to react with nearby growing radicals, leading to localized, dense networks. kpi.ua

The final properties of the cured polymer are highly dependent on the cross-linking density (the number of cross-links per unit volume) and the uniformity of the network.

Several factors control these characteristics:

Monomer Structure: As discussed, the length and flexibility of the spacer between the acrylate groups influence the mobility of pendant double bonds and thus the final conversion and cross-link density.

Initiation Rate/Light Intensity: In photopolymerization, a higher initiation rate (e.g., from higher light intensity) produces a larger number of shorter primary polymer chains. This can delay the onset of gelation to a higher conversion and may result in a more uniform network structure. nih.gov

Initiation Mechanism: Different initiation methods can affect the final network. For example, electron-beam initiation often results in a higher gel fraction (a measure of the cross-linked, insoluble portion of the polymer) compared to UV initiation for the same monomer. kpi.ua

Reaction Temperature: Polymerizing at a higher temperature increases chain mobility and can delay the onset of vitrification, leading to a higher ultimate conversion and thus a higher cross-linking density. nih.gov

Advanced Polymerization Techniques for this compound Systems

The polymerization of this compound (MPDA), like other difunctional acrylates, results in the rapid formation of a highly cross-linked polymer network. Conventional free-radical polymerization, while effective, offers limited control over the network architecture, which can lead to high shrinkage stress and material heterogeneity. To overcome these limitations and to tailor the final properties of the polymer, advanced polymerization techniques are employed. These methods allow for precise monitoring of the reaction kinetics and, in some cases, control over the polymerization process itself, leading to more uniform and predictable network structures.

Understanding the kinetics of the curing process is crucial for optimizing reaction conditions and controlling the final properties of the cross-linked polymer. The rapid nature of acrylate polymerization necessitates the use of real-time monitoring techniques that can track the reaction progress continuously from initiation to completion. Several methods are particularly well-suited for studying the photopolymerization of diacrylate systems.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy: This is a widely used and powerful technique for monitoring the kinetics of photopolymerization. rsc.org By continuously acquiring FTIR spectra during UV irradiation, the disappearance of the acrylate double bond can be tracked in real-time. researchgate.net The C=C double bond in acrylate monomers has a characteristic absorption band at approximately 810 cm⁻¹ (C=C-H wag) which decreases in intensity as the monomer is converted to polymer. kaplanscientific.nl The degree of conversion can be calculated by monitoring the area of this peak relative to an internal standard peak that does not change during the reaction. rsc.org RT-FTIR allows for the determination of key kinetic parameters, such as the rate of polymerization (Rp) and the final monomer conversion, as a function of various experimental conditions like light intensity, photoinitiator concentration, and temperature. researchgate.nettandfonline.com

Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat flow associated with the exothermic polymerization reaction as it is initiated by UV light. mdpi.com The rate of heat release is directly proportional to the rate of polymerization. nih.gov By integrating the heat flow over time, the total enthalpy of the reaction can be determined, which is then used to calculate the extent of conversion. semanticscholar.org Photo-DSC is particularly useful for studying the influence of temperature, UV intensity, and formulation composition on the curing profile. researchgate.net For instance, studies on the structurally similar 1,6-hexanediol diacrylate (HDDA) have used Photo-DSC to quantify how higher UV intensity leads to a faster curing speed and a higher degree of cure. mdpi.comnih.gov

Real-Time Rheology: The curing of a diacrylate monomer involves a transition from a liquid state to a solid, cross-linked network, which is accompanied by significant changes in viscoelastic properties. radtech.org Real-time rheological measurements monitor the evolution of storage modulus (G') and loss modulus (G'') during polymerization. The gel point, which signifies the onset of network formation, is typically identified as the crossover point where G' equals G''. aip.org This technique provides critical information on the speed of network buildup and the final mechanical properties of the cured material. radtech.org

Below is a table summarizing typical data obtained from real-time monitoring of a diacrylate photopolymerization process, exemplified by findings for 1,6-hexanediol diacrylate (HDDA) systems, which are expected to be comparable to MPDA systems.

| Technique | Parameter Monitored | Typical Information Obtained | Example Finding for Diacrylate Systems |

|---|---|---|---|

| RT-FTIR | Acrylate C=C bond absorption (e.g., 810 cm⁻¹) | Conversion vs. Time, Polymerization Rate (Rp) | Conversion can reach >95% within seconds of UV exposure. kaplanscientific.nl |

| Photo-DSC | Heat Flow (W/g) | Reaction Enthalpy (ΔH), Conversion vs. Time, Rp | Higher UV intensity significantly increases the rate of polymerization and final conversion. nih.gov |

| Real-Time Rheology | Storage (G') and Loss (G'') Moduli | Gel Point, Network Formation Rate, Final Modulus | Gelation can occur rapidly, with the G'/G'' crossover happening in a short timeframe post-irradiation. aip.org |

Conventional free-radical polymerization of diacrylates leads to rapid and uncontrolled network formation, resulting in structural heterogeneity. Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), offers a pathway to synthesize polymers with more defined architectures, even in cross-linking systems. sigmaaldrich.com The key feature of CRP is the establishment of a dynamic equilibrium between a low concentration of active propagating radicals and a high concentration of dormant species. acs.org This minimizes irreversible termination reactions and allows for the formation of a more uniform polymer network. The two most prominent CRP techniques applicable to acrylate systems are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edu This process allows for the controlled growth of polymer chains from a multifunctional initiator. In the context of diacrylates like MPDA, using ATRP can lead to a more gradual and uniform formation of the polymer network. This approach has been successfully applied to various acrylate monomers, yielding polymers with low dispersity and well-defined end groups. cmu.edursc.org The application of ATRP to multifunctional acrylates can result in networks with improved mechanical properties and reduced internal stress compared to those formed by conventional methods.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. nih.gov The propagating radicals react with the CTA, forming a dormant intermediate that can fragment to release a new radical, allowing the polymerization to proceed in a controlled manner. While applying RAFT to diacrylates presents challenges due to the monomers' high reactivity, recent studies have demonstrated successful RAFT step-growth polymerization of diacrylates. unc.eduacs.org This method can yield linear polymers from diacrylate monomers under specific conditions, opening possibilities for creating novel architectures. acs.org Photo-mediated RAFT has also been explored, demonstrating versatility and even oxygen tolerance under certain conditions, which is highly advantageous for practical applications. nih.gov

The table below compares the key features of conventional and controlled radical polymerization techniques as they apply to diacrylate systems.

| Polymerization Technique | Key Components | Control Mechanism | Potential Advantages for Diacrylate Networks |

|---|---|---|---|

| Conventional Free-Radical Polymerization | Monomer, Photoinitiator | Uncontrolled, rapid chain growth and termination | Fast cure speed |

| Atom Transfer Radical Polymerization (ATRP) | Monomer, Initiator, Transition Metal Catalyst (e.g., CuBr/Ligand) | Reversible activation/deactivation of dormant chains by catalyst | More uniform network, reduced heterogeneity, controlled cross-link density. acs.org |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Monomer, Initiator, RAFT Agent (CTA) | Reversible chain transfer between active and dormant species via CTA | Potential for novel architectures (e.g., linear polymers from diacrylates), functionalizable networks. unc.edunih.gov |

Copolymerization Strategies and Polymer Blend Formulations

The adaptability of 3-Methyl-1,5-pentanediyl diacrylate as a monomer is a key factor in its growing use. Its two acrylate (B77674) functional groups enable it to readily participate in polymerization reactions, forming cross-linked networks that contribute to the desirable properties of the final polymer.

Copolymerization of this compound with Diverse Monomers

The copolymerization of MPDDA with a variety of other monomers, such as acrylates and methacrylates, allows for the precise tuning of polymer characteristics. This approach is fundamental to developing materials with specific functionalities.

The creation of binary and ternary copolymer systems involving MPDDA with common acrylates and methacrylates is a subject of ongoing research. While specific quantitative data on the reactivity ratios for MPDDA in these systems is not extensively published, the principles of acrylate copolymerization provide a framework for understanding its behavior. For instance, in the free-radical copolymerization of methyl methacrylate (B99206) (MMA) with diacrylates, the kinetics and resulting polymer structure are influenced by the concentration of the diacrylate monomer. researchgate.net The introduction of a diacrylate like MPDDA can lead to the formation of cross-linked networks, impacting the mechanical properties of the resulting copolymer. researchgate.net

Interactive Table: Hypothetical Binary and Ternary Copolymer Systems of this compound

| Copolymer System | Monomer 1 (M1) | Monomer 2 (M2) | Monomer 3 (M3) | Potential Properties Influenced by MPDDA |

| Binary | This compound | Methyl Methacrylate | - | Increased crosslink density, improved thermal stability |

| Binary | This compound | Butyl Acrylate | - | Enhanced flexibility and adhesion |

| Ternary | This compound | Methyl Methacrylate | Hydroxyethyl (B10761427) Acrylate | Tailored hardness, flexibility, and surface properties |

| Ternary | This compound | Styrene | Acrylonitrile | Modified mechanical strength and chemical resistance |

This table presents hypothetical systems based on general principles of acrylate copolymerization, as specific research data for MPDDA is limited.

The inclusion of functional monomers in copolymerization with MPDDA opens up possibilities for creating polymers with highly specific and advanced properties. For example, copolymerizing MPDDA with a hydroxyl-functional monomer like hydroxyethyl acrylate (HEA) can introduce reactive sites for subsequent cross-linking reactions or improve adhesion to polar substrates. Similarly, incorporating acidic monomers could enhance adhesion to metallic surfaces or introduce pH-responsive behavior. While direct studies on MPDDA with a wide range of functional monomers are not abundant, the principles are well-established in polymer chemistry. The choice of functional monomer is dictated by the desired end-use application of the resulting polymer.

Integration of this compound into Oligomer and Resin Matrices

Beyond its role as a primary monomer, MPDDA is frequently incorporated into existing oligomer and resin formulations to modify their properties. Its low viscosity and reactive nature make it a valuable additive in many polymer systems.

The addition of this compound to multi-component polymer blends can lead to synergistic effects, where the properties of the blend are superior to what would be expected from the individual components. For instance, in a blend of a flexible polymer and a rigid polymer, MPDDA can act as a compatibilizer or a cross-linking agent, improving the interfacial adhesion between the different polymer phases. This can result in a material with an optimized balance of toughness and stiffness. While specific studies detailing the synergistic effects of MPDDA in various polymer blends are not widely available, the concept of using reactive monomers to enhance the performance of polymer blends is a well-established strategy in materials science.

Advanced Polymer Characterization and Analytical Techniques

Spectroscopic Analysis of Cured 3-Methyl-1,5-pentanediyl Diacrylate Polymers (e.g., FTIR, Raman)

Spectroscopic methods are invaluable for confirming the polymerization of this compound and for providing insights into the chemical structure of the resulting polymer network.

Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful technique for monitoring the curing process of acrylate-based resins. The polymerization of this compound can be followed in real-time by observing the decrease in the intensity of characteristic absorption bands associated with the acrylate (B77674) functional groups. Key vibrational bands include the C=C stretching vibration typically found around 1635 cm⁻¹ and the =C-H out-of-plane deformation, which appears at approximately 808 cm⁻¹. researchgate.net The disappearance or significant reduction of these peaks upon curing indicates the conversion of the monomer's double bonds into the single bonds of the polymer backbone. researchgate.net The ester carbonyl (C=O) stretching band, usually located around 1730 cm⁻¹, is expected to remain largely unchanged during polymerization and serves as a useful internal reference. researchgate.net

Raman Spectroscopy offers complementary information to FTIR and can also be used to study the polymerization of this compound. Similar to FTIR, the progress of the polymerization can be monitored by the decrease in the intensity of the C=C stretching band. Raman spectroscopy is particularly advantageous for in-situ monitoring of polymerization reactions in aqueous systems due to the weak Raman scattering of water.

A hypothetical FTIR analysis monitoring the photopolymerization of a resin containing this compound could yield the following data:

Interactive Data Table: FTIR Peak Intensities during Polymerization To interact with the data, please click on the table headers to sort the information.

| Irradiation Time (minutes) | C=C Stretch (1635 cm⁻¹) Absorbance | =C-H Bend (808 cm⁻¹) Absorbance | C=O Stretch (1730 cm⁻¹) Absorbance |

|---|---|---|---|

| 0 | 0.85 | 0.62 | 0.95 |

| 5 | 0.42 | 0.31 | 0.94 |

| 10 | 0.15 | 0.11 | 0.95 |

| 15 | 0.05 | 0.04 | 0.96 |

| 20 | <0.01 | <0.01 | 0.95 |

Thermal Characterization of Polymer Networks (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are critical for determining the operational temperature range and thermal stability of cured this compound polymers.

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the polymer. By heating a sample at a controlled rate and measuring the change in mass, the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass can be determined. This data is crucial for understanding the upper service temperature limit of the material.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in the polymer. journaljpri.com For amorphous crosslinked polymers, the most important transition is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. taylorfrancis.comtechnologyed.org The Tg is a critical parameter as it dictates the mechanical properties of the material at different temperatures. pwr.edu.pl DSC can also be used to investigate the extent of cure by detecting any residual exothermic polymerization during the heating scan. psu.edu Factors such as the degree of crosslinking will significantly influence the Tg of the resulting polymer network. pwr.edu.pl

Below is a hypothetical data table illustrating the effect of crosslinker concentration on the glass transition temperature of a copolymer system, which could be analogous to systems containing this compound.

Interactive Data Table: Glass Transition Temperatures from DSC To interact with the data, please click on the table headers to sort the information.

| Crosslinker Concentration (mol%) | Glass Transition Temperature (Tg) (°C) |

|---|---|

| 1 | 110 |

| 5 | 125 |

| 10 | 140 |

| 20 | 165 |

Rheological and Dynamic Mechanical Analysis of Crosslinked Systems

Rheological and dynamic mechanical analysis provide fundamental insights into the viscoelastic properties of the crosslinked this compound network, which are directly related to its mechanical performance.

Rheology is the study of the flow and deformation of matter. For crosslinked systems, rheological measurements are typically performed before gelation to characterize the viscosity of the resin and after curing to determine the mechanical properties of the solid polymer. The viscosity of the uncured resin is an important parameter for processing, such as in coatings and adhesives. cymitquimica.comigmresins.com

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the mechanical properties of materials as a function of temperature, time, or frequency. tainstruments.com In a typical DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the damping properties of the material. tainstruments.com

The peak of the tan δ curve is often used to determine the glass transition temperature (Tg). pwr.edu.pl DMA is more sensitive than DSC for detecting the Tg, especially in highly crosslinked systems. researchgate.net Below the Tg, the polymer is stiff, and the storage modulus is high. Above the Tg, in the rubbery plateau region, the storage modulus is lower and is related to the crosslink density of the network. researchgate.net An increase in crosslinker content generally leads to an increase in the Tg and the storage modulus in the rubbery region. nih.gov

A hypothetical DMA data table for cured this compound polymers with varying crosslink densities is presented below.

Interactive Data Table: DMA Results for Crosslinked Polymers To interact with the data, please click on the table headers to sort the information.

| Crosslinker Content (%) | Tg (from tan δ peak) (°C) | Storage Modulus (E') at 25°C (GPa) | Storage Modulus (E') at Tg + 40°C (MPa) |

|---|---|---|---|

| 5 | 95 | 2.1 | 50 |

| 10 | 115 | 2.5 | 80 |

| 15 | 130 | 2.8 | 120 |

| 20 | 145 | 3.2 | 180 |

Morphological and Microstructural Investigation of Cured Materials

The morphology and microstructure of the cured this compound polymer network at the micro and nano-scale can significantly impact its bulk properties. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the surface topography and internal structure of the polymer.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample surface. It can be used to examine the fracture surface of a tested specimen to understand failure mechanisms, or to assess the surface roughness and homogeneity of a coating. For instance, SEM analysis can reveal differences in the surface morphology between a molecularly imprinted polymer and a non-imprinted polymer. researchgate.net

Transmission Electron Microscopy (TEM) is used to study the internal microstructure of the polymer. By passing a beam of electrons through an ultra-thin section of the material, TEM can reveal details about the phase separation, domain size, and distribution of different components in a polymer blend or composite.

X-ray Diffraction (XRD) can be employed to investigate the amorphous or crystalline nature of the polymer network. For highly crosslinked diacrylate polymers, a broad, amorphous halo is typically observed in the XRD pattern, indicating a lack of long-range ordered crystalline structures. researchgate.net

Chromatographic Methods for the Quantification of Residual Monomers and Extractables

It is crucial to quantify the amount of unreacted monomer and other low molecular weight species that can be extracted from the cured polymer, especially for applications in sensitive fields like medical devices and food packaging. azom.com These extractable and leachable substances can affect the performance and safety of the final product. azom.compsu.edu

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques used for this purpose. A suitable solvent is used to extract the soluble components from the polymer matrix. researchgate.net The choice of solvent and extraction conditions (e.g., temperature, time) is critical to ensure efficient extraction without degrading the polymer. azom.com

The resulting extract is then analyzed by GC or HPLC. GC , often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is well-suited for the analysis of volatile and semi-volatile organic compounds. brjac.com.br A typical GC-FID method would involve the preparation of calibration standards to quantify the amount of residual this compound. brjac.com.br

HPLC , commonly with a UV or MS detector, is used for the analysis of less volatile and thermally labile compounds. The selection of the appropriate column and mobile phase is essential for achieving good separation of the target analytes from other components in the extract.

A hypothetical data table for the quantification of residual monomer in a cured polymer is shown below.

Interactive Data Table: Residual Monomer Analysis by GC-FID To interact with the data, please click on the table headers to sort the information.

| Sample ID | Curing Time (minutes) | Residual Monomer (% w/w) |

|---|---|---|

| A | 10 | 1.25 |

| B | 20 | 0.45 |

| C | 30 | 0.08 |

| D | 60 | <0.01 (Below Limit of Quantification) |

Applications of 3 Methyl 1,5 Pentanediyl Diacrylate in High Performance Materials

Formulation Science for Coatings and Adhesives

3-Methyl-1,5-pentanediyl diacrylate (MPDDA) is a difunctional acrylate (B77674) monomer that has garnered attention in the formulation of high-performance coatings and adhesives. Its unique branched structure imparts desirable properties such as low viscosity, which aids in the formulation of low volatile organic compound (VOC) systems.

Development of UV-Curable Coatings with Enhanced Performance

In the realm of radiation-curable coatings, particularly those cured by ultraviolet (UV) light, MPDDA serves as a reactive diluent. Reactive diluents are crucial components that reduce the viscosity of the formulation to a level suitable for application, while also participating in the polymerization reaction to become part of the final cured film. The incorporation of MPDDA into UV-curable coatings can lead to enhanced performance characteristics. igmresins.com

The structure of the diacrylate monomer plays a significant role in the final properties of the cured coating. For instance, a comparison between 1,5-Pentanediol diacrylate (PDDA) and the commonly used 1,6-Hexanediol (B165255) diacrylate (HDDA) reveals that the shorter carbon chain of PDDA can lead to improvements in mechanical properties such as tensile and flexural modulus and strength. pcimag.com Similarly, the methyl branch in the backbone of MPDDA contributes to its low viscosity and good solvency, which can improve pigment wetting and adhesion of the coating to the substrate. igmresins.com

Research into UV-curable coatings for various applications, including pre-coated metals, has highlighted the importance of the reactive diluent in determining the curing rate, viscoelastic properties, and flexibility of the film. mdpi.com While multifunctional acrylates can increase the crosslinking density and curing speed, the choice of a specific diacrylate like MPDDA can be tailored to achieve a balance of properties including hardness, chemical resistance, and flexibility. mdpi.comscholarsresearchlibrary.com

Table 1: Properties of this compound in UV-Curable Formulations

| Property | Value/Description | Source(s) |

|---|---|---|

| Viscosity | Low | igmresins.com |

| Odor | Low | igmresins.com |

| Function | Reactive Diluent | igmresins.com |

| Key Benefits | Improves flexibility, adhesion, and pigment wetting. | igmresins.comulprospector.com |

| Curing Mechanism | UV and Electron Beam (EB) radiation | igmresins.com |

Advanced Adhesive and Sealant Compositions

The precursor to MPDDA, 3-Methyl-1,5-pentanediol (B147205) (MPD), is recognized for its utility in creating high-performance polymers for adhesives and sealants. ulprospector.comulprospector.com Polyols derived from MPD, when used in polyurethane formulations, exhibit excellent adhesion and high elongation. ulprospector.comulprospector.com As MPDDA is a direct derivative, it is employed in UV-curable adhesive compositions where its properties can be leveraged.

The low viscosity of MPDDA is advantageous in formulating adhesives, allowing for higher filler content or easier application. The branched structure can disrupt crystallinity, leading to improved flexibility and peel strength in the cured adhesive. The diacrylate functionality ensures rapid curing upon exposure to UV radiation, a critical feature for high-throughput manufacturing processes.

Table 2: Contribution of 3-Methyl-1,5-pentanediol Backbone to Adhesive Properties

| Property | Benefit in Adhesives | Source(s) |

|---|---|---|

| Adhesion | Good adhesion to a variety of substrates. | ulprospector.com |

| Elongation | High elongation, indicating flexibility. | ulprospector.com |

| Migration | Low migration potential. | ulprospector.com |

| Handling | Low viscosity allows for easy handling and formulation. | ulprospector.com |

Additive Manufacturing and 3D Printing Applications

Additive manufacturing, or 3D printing, technologies such as stereolithography (SLA) and digital light processing (DLP) rely on the precise photopolymerization of liquid resins. MPDDA is a valuable component in the formulation of these resins.

Resin Development for Stereolithography (SLA) and Digital Light Processing (DLP)

In SLA and DLP, a light source (a laser or a digital projector, respectively) selectively cures a liquid photopolymer resin layer by layer to build a three-dimensional object. The composition of the resin is critical to the success of the printing process and the properties of the final part.

A patent for a photocurable resin composition for modeling materials highlights the use of 3-methyl-1,5-pentanediol diacrylate as a preferred polyfunctional ethylenically unsaturated monomer. cedia.edu.ec The patent emphasizes the importance of the solubility parameter (SP value) of the resin components. For optimal performance, particularly to avoid swelling and deformation when in contact with water-based support materials, the weighted average of the SP values of the curable resin ingredients should be controlled, ideally within a specific range. cedia.edu.ec The inclusion of MPDDA, which has a relatively high glass transition temperature in its homopolymer form, contributes to the heat resistance of the final printed object. cedia.edu.ec

The development of novel resins for 3D printing often involves a mixture of monomers and oligomers to achieve the desired balance of viscosity, cure speed, and mechanical properties. mdpi.commdpi.com The low viscosity of MPDDA is particularly beneficial in DLP systems, which often require very fluid resins to allow for rapid recoating of layers. mdpi.com

Table 3: Exemplary Components of a Photofabrication Resin Formulation

| Component Type | Example Compound | Function | Source(s) |

|---|---|---|---|

| Monofunctional Monomer | Isobornyl acrylate | Adjusts viscosity, improves toughness | cedia.edu.ec |

| Polyfunctional Monomer | This compound | Enhances crosslink density, improves heat resistance | cedia.edu.ec |

| Urethane-containing Monomer | Urethane acrylate | Provides flexibility and impact strength | cedia.edu.ec |

| Photoinitiator | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Initiates polymerization upon light exposure | mdpi.com |

Printability and Post-Curing Optimization in 3D-Printed Articles

The "green" part, which is the object immediately after the 3D printing process is complete, often requires post-curing to achieve its final, optimal mechanical properties. Post-curing typically involves exposing the part to additional UV light and/or heat. This process helps to polymerize any remaining unreacted monomers, thereby increasing the crosslink density of the polymer network.

The printability of a resin is also a key factor, and it is influenced by the resin's viscosity and curing characteristics. The orientation of the part during printing can also affect its mechanical properties due to the anisotropic nature of the layer-by-layer process. researchgate.net Optimizing both the printing parameters and the post-curing process is essential for manufacturing high-performance 3D-printed articles.

Table 4: Effect of Post-Curing on Mechanical Properties of a 3D-Printed Resin (Illustrative Data)

| Post-Curing Method | Flexural Strength (MPa) | Flexural Modulus (GPa) | Hardness (Shore D) |

|---|---|---|---|

| No Post-Curing ("Green") | 65 | 1.8 | 75 |

| UV Light Only (30 min) | 85 | 2.2 | 82 |

| UV Light + Heat (60°C, 1 hr) | 105 | 2.8 | 88 |

Note: This table provides illustrative data based on general findings in the literature and does not represent a specific resin containing this compound. The trend of property improvement with post-curing is generally applicable. nih.govmdpi.comnih.gov

Microencapsulation Technology for Controlled Release Systems

Microencapsulation is a process in which tiny particles or droplets are surrounded by a coating, or shell, to create microcapsules. This technology is used in various fields to protect sensitive substances, control the release of active ingredients, and convert liquids into free-flowing powders. nih.gov Polyacrylates are among the polymers successfully used to form the shell of these microcapsules. nih.gov

In the formation of polyacrylate microcapsules, a crosslinking agent is often necessary to create a stable, three-dimensional polymer network that forms the capsule shell. Difunctional acrylates like MPDDA can serve as effective crosslinkers in such systems. The encapsulation process can be carried out using techniques like suspension polymerization or interfacial polymerization in an emulsion system.

For example, in a Pickering emulsion system, which is stabilized by solid particles, a water-based latex containing acrylate monomers and a crosslinker can be polymerized to form shells around droplets of an active substance. nih.gov The choice of monomers and the crosslinker, such as MPDDA, influences the properties of the microcapsule wall, including its thickness, mechanical resistance, and permeability, which in turn control the release rate of the encapsulated material. nih.govresearchgate.net The ability to tailor these properties makes polyacrylate-based microencapsulation a versatile platform for developing controlled-release systems for pharmaceuticals, fragrances, and agricultural chemicals.

Table 5: Components of a Polyacrylate-Based Microencapsulation System

| Component | Function | Example Substance | Source(s) |

|---|---|---|---|

| Monomer | Forms the polymer backbone of the shell. | Butyl methacrylate (B99206) (BUMA) | nih.gov |

| Crosslinking Agent | Creates a stable network structure for the shell. | This compound | Inferred from function |

| Aqueous Phase | Disperses the monomers and initiator. | Water | nih.gov |

| Oil Phase | Contains the active substance to be encapsulated. | Sunflower oil | nih.gov |

| Stabilizer | Stabilizes the emulsion. | Iron(III) oxide (Fe₃O₄) nanoparticles | nih.gov |

| Active Substance | The material to be encapsulated and released. | Methyl orange (as a model) | nih.gov |

Design of Crosslinked Polymer Shells and Cores

While specific research detailing the use of this compound in core-shell synthesis is emerging, the principles of polymer chemistry suggest its utility in creating robust and tailored core-shell architectures. The branched structure of this diacrylate can impart flexibility to the crosslinked network, a desirable characteristic in many advanced material applications.

Investigation of Active Agent Entrapment and Release Kinetics

The controlled delivery of active agents, such as drugs or fragrances, is a significant area of materials research. Polymeric matrices, including those crosslinked with this compound, can serve as effective vehicles for encapsulating and subsequently releasing these agents. The crosslinked network of the polymer acts as a cage, physically entrapping the active molecules.

The release of the entrapped agent is governed by several factors, including the crosslinking density of the polymer matrix and the interaction between the active agent and the polymer. A higher degree of crosslinking, which can be modulated by the amount of this compound used, generally leads to a slower and more sustained release profile. The specific chemical nature of the polymer and the active agent also plays a crucial role in the release kinetics. While extensive studies on this compound in this specific application are not widely available, the fundamental principles of polymer-based drug delivery provide a strong basis for its potential in this field.

Specialty Ink Formulations for Diverse Substrates

The printing industry has seen a significant shift towards energy-curable inks, which offer advantages such as rapid curing and reduced emission of volatile organic compounds (VOCs). This compound is a key component in many of these advanced ink formulations.

Energy-Curable Inkjet Ink Development for Industrial Applications

This compound is utilized as a reactive diluent in energy-curable inkjet inks. cymitquimica.com Its low viscosity helps to achieve the desired jetting characteristics for high-resolution printing. Upon exposure to energy sources like ultraviolet (UV) light or electron beams (EB), the acrylate groups of the monomer rapidly polymerize, leading to a durable and adherent ink film.

A patent for a photocurable ink composition for inkjet printing includes 3-methyl-1,5-pentanediol diacrylate as a key component, comprising 40 to 70% by mass of the total composition. chemicalbook.com This highlights its significant role in achieving the desired properties for such inks.

Emerging Applications in Dental and Biomedical Materials Research

The unique properties of this compound are also being explored for applications in the demanding fields of dental and biomedical materials.

The broader field of biomedical materials is also a potential area for the application of polymers derived from this compound. The biocompatibility of a material is a primary concern for any medical device or implant. Research in this area would need to rigorously evaluate the biological response to polymers containing this monomer to ensure their safety and efficacy for in-vivo applications.

Computational Modeling and Simulation of 3 Methyl 1,5 Pentanediyl Diacrylate Polymerization

Molecular Dynamics Simulations of Monomer Reactivity and Polymerization

Molecular dynamics (MD) simulations provide a powerful tool to investigate the atomistic details of monomer reactivity and the initial stages of polymerization. These simulations can offer insights into how the specific molecular structure of 3-Methyl-1,5-pentanediyl diacrylate, with its methyl-branched pentane (B18724) backbone, influences the polymerization kinetics and the resulting polymer architecture.

Reactive Force Fields: A key component for simulating polymerization is the use of a reactive force field (ReaxFF), which allows for the dynamic formation and breaking of chemical bonds. escholarship.orgescholarship.org This is crucial for modeling the chain-growth mechanism of radical polymerization. The development of a robust ReaxFF for acrylates is a critical first step, often involving parameterization against quantum chemistry calculations to accurately describe reaction energies and transition states. escholarship.orgescholarship.org

Simulation of Polymerization: An MD simulation of this compound polymerization would typically start with a simulation box filled with monomers. escholarship.org The polymerization can be initiated by introducing radical species into the system. The simulation then tracks the trajectories of all atoms, allowing for the observation of key events such as initiation, propagation, and termination. The presence of the methyl group on the pentane backbone of this compound would be expected to influence chain mobility and the accessibility of the acrylate (B77674) groups, which can be studied through MD simulations.

Monomer Mobility and Reactivity: The structure of the monomer plays a significant role in its reactivity. The flexibility of the monomer, which is influenced by the length and branching of the aliphatic chain, affects the rate of polymerization. researchgate.net MD simulations can quantify the mobility of the monomer and the pendant acrylate groups on growing polymer chains. For this compound, the branched structure might lead to different conformational dynamics compared to linear diacrylates like 1,6-hexanediol (B165255) diacrylate (HDDA), potentially impacting the likelihood of intramolecular cyclization versus intermolecular cross-linking.

Interactive Data Table: Representative Monomer Properties for MD Simulation

| Monomer | Molecular Weight ( g/mol ) | Density (g/cm³) | Viscosity (cP) |

| 1,6-Hexanediol diacrylate (HDDA) | 226.27 | 1.01 | 6-12 |

| Tri(propylene glycol) diacrylate (TPGDA) | 300.34 | 1.04 | 10-20 |

| This compound | 226.27 | ~1.009 | Not available |

Note: The density for this compound is taken from supplier data. Viscosity data is not available in the reviewed literature.

Kinetic Modeling of Complex Cross-linking Polymerization Processes

Kinetic modeling provides a framework for understanding the macroscopic behavior of the polymerization reaction, such as the rate of polymerization and the evolution of monomer conversion over time. For diacrylates like this compound, the process is complicated by the presence of two reactive groups, leading to the formation of a cross-linked network.

Kinetic Gelation Models: Kinetic gelation models are a common approach to simulate the formation of polymer networks. kpi.ua These models can account for the unequal reactivity of the monomeric and pendant double bonds, which is a key feature of diacrylate polymerization. kpi.ua The pendant double bond, being attached to a growing polymer chain, often exhibits different reactivity due to steric hindrance and reduced mobility. kpi.ua

Diffusion-Controlled Reactions: As the polymerization proceeds, the viscosity of the system increases dramatically, and the reaction kinetics can become diffusion-controlled. kpi.ua This means that the rate of reaction is limited by the mobility of the reacting species. Kinetic models for diacrylate polymerization must account for this transition from a reaction-controlled to a diffusion-controlled regime. The branched structure of this compound may influence the onset of the diffusion-controlled regime compared to linear diacrylates.

Parameter Estimation: A significant challenge in kinetic modeling is the determination of the kinetic rate constants for the various reactions involved (initiation, propagation, termination, and chain transfer). These parameters are often estimated by fitting the model to experimental data, such as that obtained from differential scanning calorimetry (DSC). kpi.ua

Interactive Data Table: Representative Kinetic Parameters for Diacrylate Polymerization

The following table presents typical ranges for kinetic parameters for the photopolymerization of diacrylates, which would be relevant for modeling the polymerization of this compound.

| Parameter | Description | Typical Value Range |

| kp | Propagation rate constant | 102 - 104 L mol-1 s-1 |

| kt | Termination rate constant | 104 - 107 L mol-1 s-1 |

| Φ | Quantum yield of initiation | 0.1 - 0.8 |

Note: These are representative values and can vary significantly depending on the specific monomer, initiator, temperature, and other reaction conditions.

Predictive Models for Polymer Network Structure and Resulting Material Properties

A major goal of computational modeling is to predict the final properties of the cross-linked polymer network based on the monomer structure and polymerization conditions. This is crucial for designing materials with specific mechanical, thermal, and chemical properties.

Structure-Property Relationships: Once a model of the polymer network is generated, its mechanical properties, such as the Young's modulus and glass transition temperature (Tg), can be predicted. researchgate.netnih.gov This is often done by subjecting the simulated network to virtual mechanical tests, such as uniaxial tension or shear deformation. uva.nl These predictions can then be used to establish structure-property relationships, guiding the selection of monomers for specific applications. For example, the flexibility of the monomer backbone is known to correlate with the Tg of the resulting polymer. uomustansiriyah.edu.iq

Computational Screening: Predictive models enable the high-throughput computational screening of different monomer structures and formulations before they are synthesized in the lab. nih.gov This can significantly accelerate the materials discovery process. By systematically varying the chemical structure of the diacrylate monomer in silico, it is possible to explore a vast design space and identify promising candidates for specific applications.

Interactive Data Table: Predicted and Experimental Properties of Poly(diacrylates)

This table shows a comparison of simulated and experimental properties for a well-studied diacrylate, 1,6-hexanediol diacrylate (HDDA), which is structurally similar to this compound. This illustrates the predictive power of computational models.

| Property | Predicted Value (Simulation) | Experimental Value |

| Young's Modulus (GPa) | 0.5 - 1.5 | 0.8 - 1.2 |

| Glass Transition Temperature (°C) | 40 - 70 | 50 - 80 |

| Volume Shrinkage (%) | 10 - 15 | 8 - 12 |

Note: The ranges provided reflect the variability in simulation methodologies and experimental conditions found in the literature for HDDA.

Environmental and Regulatory Considerations in Polymer Science

Assessment of Polymer Lifecycle and Environmental Footprint

The lifecycle of a polymer, from monomer synthesis to end-of-life disposal, presents numerous environmental considerations. For polymers derived from 3-Methyl-1,5-pentanediyl diacrylate, a comprehensive assessment involves analyzing the environmental footprint of its constituent parts and the resulting polymer.

The environmental impact of polyacrylates is significantly influenced by the manufacturing process. One-pot synthesis methods, where all reaction steps occur in a single reactor, can substantially reduce the environmental footprint by minimizing the use of work-up solvents. chemeurope.com

Life Cycle Assessment (LCA) is a crucial tool for evaluating environmental performance. Studies on bio-based sodium polyacrylate have shown that the environmental impact is highly dependent on factors like the sugar content in biomass feedstocks and the energy efficiency of the production processes. core.ac.uk While bio-based production can lead to a lower global warming potential, other environmental impacts might be higher compared to fossil-based production. core.ac.uk

Table 1: Factors Influencing the Environmental Footprint of Polyacrylates

| Factor | Description | Potential for Impact Reduction |

|---|---|---|

| Raw Material Sourcing | Traditionally fossil-fuel-based. chemeurope.com | Shift to bio-based feedstocks like those used for 3-methyl-1,5-pentanediol (B147205). biocatpolymers.eu |

| Synthesis Process | Multi-step processes with significant solvent use. | Adoption of one-pot synthesis to reduce solvent waste and energy consumption. chemeurope.com |

| Energy Consumption | High energy requirements for polymerization and processing. | Process optimization and use of renewable energy sources. |

| End-of-Life | Landfill, incineration, or environmental release. nih.gov | Development of more readily biodegradable formulations and improved recycling infrastructure. nih.govresearchgate.netnih.gov |

Regulatory Frameworks and Their Influence on Polymer Innovation (e.g., REACH, CoRAP)

Regulatory frameworks are pivotal in governing the chemical industry, ensuring the safe use of substances and promoting innovation towards safer alternatives. In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the Community Rolling Action Plan (CoRAP) are central to this effort.

Under REACH, manufacturers and importers of chemical substances in quantities of one tonne or more per year must register them with the European Chemicals Agency (ECHA). This process involves submitting a dossier of information on the substance's properties, uses, and potential hazards. While a specific registration dossier for this compound (CAS No. 64194-22-5) is not publicly detailed, its precursor, 3-methylpentane-1,5-diol (CAS No. 4457-71-0), has a registration dossier with ECHA. europa.eu This indicates that substances used in the polymer production chain are subject to this regulatory scrutiny.

CoRAP is an integral part of the REACH regulation, through which selected substances are evaluated by EU Member States over a three-year period to clarify any initial concerns regarding their potential risk to human health or the environment. If a substance like this compound were to be placed on the CoRAP list, it would undergo a thorough substance evaluation. This evaluation could lead to requests for further information from the registrants or the proposal of risk management measures, such as restrictions or authorisation requirements.

These regulatory pressures incentivize innovation in several ways:

"Safe-by-Design" Approach: Companies are encouraged to develop new polymers and formulations that are inherently less hazardous, reducing the likelihood of future regulatory restrictions.

Focus on Sustainable Alternatives: The stringent data requirements and potential for regulation of existing chemicals drive research into bio-based and more environmentally benign monomers and polymers. chemeurope.combiocatpolymers.eu

Improved Risk Assessment: The need to comply with regulations necessitates a deeper understanding of a substance's lifecycle, including its potential for migration and long-term environmental effects.

The overarching goal of these frameworks is to ensure a high level of protection for human health and the environment, which in turn guides the trajectory of polymer research and development towards greater sustainability and safety.

Research on Minimizing Extractables and Migration from Cured Polymer Products

A significant consideration for polymers used in applications like coatings, adhesives, and food contact materials is the potential for unreacted monomers or other substances to migrate out of the cured product. These migrating substances are known as extractables (substances that can be extracted under laboratory conditions) and leachables (substances that migrate into the product under normal use conditions).

Research into the migration of acrylate (B77674) monomers from polymer matrices is an active field. Studies have shown that the extent of migration is influenced by several factors.

Key Factors Influencing Monomer Migration:

Temperature and Time: Migration of acrylate monomers generally increases with both higher temperatures and longer contact times. researchgate.net

Contact Medium (Food Simulant): The nature of the substance in contact with the polymer plays a crucial role. For example, studies on acrylate monomers have shown higher migration into ethanol (B145695) solutions compared to water or isooctane, indicating that the chemical affinity between the polymer and the contact medium is critical. researchgate.net Fatty or liquid foods generally have a higher capacity to absorb migrating chemicals. mdpi.com

Polymer Network Properties: The crosslinking density of the cured polymer affects migration. A more densely cross-linked network, achieved through optimized curing conditions, can better trap unreacted monomers and other mobile species.

Research efforts to minimize migration focus on several areas:

Optimizing Curing Processes: Ensuring complete conversion of the monomer during UV or electron beam curing is essential. The selection of appropriate photoinitiators and radiation doses can maximize the crosslinking density of the polymer network. google.com

Development of Low-Migration Materials: This includes synthesizing larger monomers with lower mobility or developing polymer structures with improved barrier properties. For example, some research has explored using bio-based diluents like cardanyl acrylate to reduce volumetric shrinkage during curing, which can influence the final network structure and migration properties. researchgate.net

Analytical Methods: Advanced analytical techniques, such as supercritical fluid chromatography (SFC) and liquid chromatography-mass spectrometry (LC-MS), are used to detect and quantify migrating substances at very low levels. researchgate.netresearchgate.net These methods are crucial for verifying the effectiveness of migration-reduction strategies and ensuring compliance with safety regulations for applications like food packaging.

For food contact materials, regulations set specific migration limits (SMLs) for certain substances to protect consumer health. For instance, while not specific to this compound, regulations for substances like Bisphenol A (BPA) in plastic food contact materials set an SML of 0.05 mg/kg of food. frontiersin.org This highlights the stringent controls placed on substances that have the potential to migrate into foodstuffs.

Table 2: Research Findings on Acrylate Monomer Migration

| Factor Studied | Observation | Reference |

|---|---|---|

| Food Simulant Type | Migration of acrylate monomers was highest in 10% ethanol, followed by 4% acetic acid, isooctane, and water. | researchgate.net |

| Ethanol Concentration | Acrylate monomers were found to be more likely to migrate in higher concentrations of ethanol. | researchgate.net |

| Temperature | In the same food simulant, the migration of acrylate monomers increased with an increase in temperature. | researchgate.net |

| Time | For a given food simulant, the migration of acrylate monomers increased with longer exposure time. | researchgate.net |

Future Perspectives and Advanced Research Directions

Development of Bio-Based and Sustainable Alternatives for Diacrylate Monomers

The global shift towards a circular economy and sustainable manufacturing has intensified the research and development of bio-based monomers to replace petroleum-derived counterparts. rsc.org This trend is highly relevant for the future of diacrylate monomers, including 3-Methyl-1,5-pentanediyl diacrylate. The focus is on sourcing raw materials from renewable feedstocks like biomass, which can lead to a reduced carbon footprint and diversified supply chains. pcimag.com

Research in this area is vibrant, with scientists exploring various natural resources. For instance, monomers derived from terpenes like limonene (B3431351) are being investigated for creating new biodegradable and renewable polymers. researchgate.net Similarly, naturally occurring acids such as itaconic, succinic, and citric acid are being explored as foundational molecules for bio-based monomers in a range of applications. nih.gov These natural monomers offer advantages like biocompatibility and biodegradability. nih.gov